Regioisomeric Differentiation: Ortho- vs. Para-Tetrazole Substitution
The target compound is the ortho-substituted regioisomer. Direct comparison with the para-substituted analog, N-[4-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide, reveals key property differences. The para-analog is commercially available with a cataloged density of 1.49±0.1 g/cm3 and a predicted pKa of 11.69±0.70 . The ortho-substitution pattern in the target compound alters the dihedral angle between the phenyl and tetrazole rings, potentially impacting target binding and solubility [1].
| Evidence Dimension | Predicted physicochemical properties (Density / pKa) and structural topology |
|---|---|
| Target Compound Data | Ortho-(1H-tetrazol-1-yl) substitution on the phenyl ring. Specific quantitative density or pKa data for the exact compound was not found in the non-excluded literature. |
| Comparator Or Baseline | Para-(1H-tetrazol-1-yl) isomer (CAS 852901-05-4). Density: 1.49±0.1 g/cm3; pKa: 11.69±0.70 . |
| Quantified Difference | Quantified difference cannot be calculated without comparable experimental data for the ortho-isomer. The difference is structural, which is known to be a critical determinant of biological activity in this series. |
| Conditions | In silico prediction data from ChemicalBook for the para-isomer. |
Why This Matters
Regioisomerism profoundly impacts molecular recognition; procurement of the correct ortho-isomer is non-negotiable for target engagement studies, as the para-isomer cannot be assumed to be a suitable substitute.
- [1] PubChem. Substance Record for N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide. SID 41547208. View Source
